5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the brominated quinoline derivative with the furan ring through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for forming N-oxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in studies to understand the interaction of quinoline derivatives with enzymes and receptors.
Material Science: Potential use in the development of organic electronic materials due to its conjugated structure.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also contain a bromine atom and a heterocyclic ring, making them structurally similar.
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Uniqueness
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide is unique due to the combination of the furan ring and quinoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-8-11(12-4-2-3-5-13(12)19-10)9-18-16(20)14-6-7-15(17)21-14/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBAQCREIBLFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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